molecular formula C10H9ClN2O2 B13657650 Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13657650
M. Wt: 224.64 g/mol
InChI Key: SJQSAKKBXUMIJM-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloro substituent at the 3-position and an ethyl ester group at the 5-position of the imidazo[1,2-a]pyridine core makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the chloro substituent or modifications to the ester group .

Scientific Research Applications

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
  • Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The unique combination of the chloro and ethyl ester groups in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3

InChI Key

SJQSAKKBXUMIJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC=C(N21)Cl

Origin of Product

United States

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